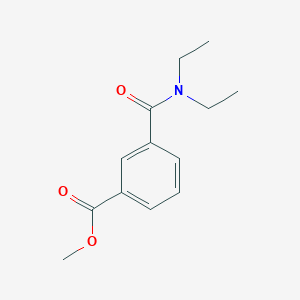

Methyl 3-(diethylcarbamoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-(diethylcarbamoyl)benzoate” is a synthetic organic compound with the CAS Number: 126926-38-3 . It has a molecular weight of 235.28 and its IUPAC name is methyl 3- [ (diethylamino)carbonyl]benzoate .

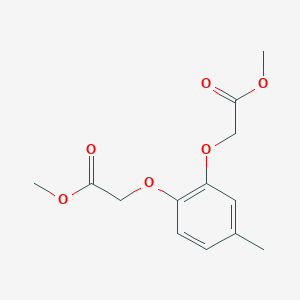

Molecular Structure Analysis

The molecular formula of “Methyl 3-(diethylcarbamoyl)benzoate” is C13H17NO3 . The InChI code is 1S/C13H17NO3/c1-4-14 (5-2)12 (15)10-7-6-8-11 (9-10)13 (16)17-3/h6-9H,4-5H2,1-3H3 .Physical And Chemical Properties Analysis

“Methyl 3-(diethylcarbamoyl)benzoate” has a molecular weight of 235.27900 and a density of 1.091g/cm3 . Its boiling point is 379.3ºC at 760 mmHg .Applications De Recherche Scientifique

Organic Synthesis

Field

Application

Methyl benzoate, which shares a similar structure with Methyl 3-(diethylcarbamoyl)benzoate, is employed as a reagent in organic synthesis . It plays a role in the formation of a variety of complex organic compounds .

Methods of Application

The specific methods of application in organic synthesis would depend on the particular reaction being carried out. Generally, it would involve mixing methyl benzoate with other reagents under controlled conditions of temperature and pressure.

Results

The outcomes of these reactions would be the formation of new organic compounds. The specific results would depend on the exact nature of the reaction being carried out.

Pesticide

Field

Application

Methyl benzoate, which shares a similar structure with Methyl 3-(diethylcarbamoyl)benzoate, exhibits pesticide properties, particularly against insects such as the spotted lanternfly .

Methods of Application

As a pesticide, methyl benzoate would be applied to areas infested with the target pests. This could involve spraying the compound onto the affected areas or incorporating it into a bait system .

Results

Studies have shown that methyl benzoate is an effective pesticide against a range of different agricultural, stored product, and urban insect pests . It has several important modes of action, including as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .

Ester Chemistry

Application

Esters, including Methyl 3-(diethylcarbamoyl)benzoate, are frequently the source of flavors and aromas in many fruits and flowers. They also make up the bulk of animal fats and vegetable oils—glycerides (fatty acid esters of glycerol). Esters also have several commercial and synthetic applications .

Methods of Application

The specific methods of application would depend on the particular reaction being carried out. Generally, it would involve mixing the ester with other reagents under controlled conditions of temperature and pressure .

Results

The outcomes of these reactions would be the formation of new organic compounds. The specific results would depend on the exact nature of the reaction being carried out .

Flavor and Fragrance Industry

Field

Application

Esters, including Methyl 3-(diethylcarbamoyl)benzoate, are frequently the source of flavors and aromas in many fruits and flowers . They are often used in the food and cosmetics industry for their pleasant smells and tastes .

Methods of Application

The specific methods of application would depend on the particular product being created. Generally, it would involve mixing the ester with other ingredients under controlled conditions .

Results

The outcomes of these applications would be the creation of flavorful and aromatic products. The specific results would depend on the exact nature of the product being created .

Fabric and Plastic Industry

Field

Application

Polyester molecules, which are a type of ester, make excellent fibers and are used in many fabrics . A knitted polyester tube, which is biologically inert, can be used in surgery to repair or replace diseased sections of blood vessels . PET (polyethylene terephthalate), another type of ester, is used to make bottles for soda pop and other beverages .

Methods of Application

The specific methods of application would depend on the particular product being created. Generally, it would involve processing the ester under controlled conditions to form the desired product .

Results

The outcomes of these applications would be the creation of various useful products, from clothing to beverage bottles. The specific results would depend on the exact nature of the product being created .

Propriétés

IUPAC Name |

methyl 3-(diethylcarbamoyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-4-14(5-2)12(15)10-7-6-8-11(9-10)13(16)17-3/h6-9H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCIKRQWQOPCOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40155341 |

Source

|

| Record name | Benzoic acid, 3-((diethylamino)carbonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(diethylcarbamoyl)benzoate | |

CAS RN |

126926-38-3 |

Source

|

| Record name | Benzoic acid, 3-((diethylamino)carbonyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126926383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-((diethylamino)carbonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B47594.png)

![Ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid](/img/structure/B47596.png)